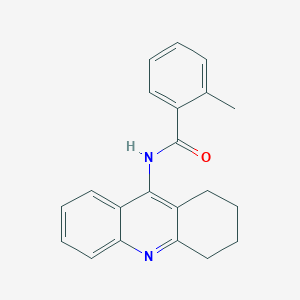

![molecular formula C24H29N5O B5551017 9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)

9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds structurally related to the target molecule, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process typically involves the in situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, the annulation of primary amines to diazaspirocycles has been reported, utilizing microwave-assisted solid-phase synthesis techniques for the efficient construction of such frameworks (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing the diazaspiro[5.5]undecane motif and related functionalities has been elucidated through various techniques, including X-ray crystallography. These studies reveal the detailed geometric parameters of the spirocyclic framework, contributing to our understanding of their three-dimensional arrangements and potential interaction sites for biological activity (Khrustaleva et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. These compounds are synthesized through methodologies that include multi-component reactions (MCRs) and can undergo further transformations such as aminomethylation, providing a pathway to a wide array of functionalized derivatives (Jia Li et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental studies involving thermodynamic analyses and crystallography, providing insights into the stability and solubility of these compounds under different conditions (Zeng et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one belongs to a class of compounds that have been explored for their unique chemical synthesis and properties. The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related, can be efficiently achieved through intramolecular spirocyclization of 4-substituted pyridines. This method involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a pathway to generate complex diazaspirocycles (Parameswarappa & Pigge, 2011).

Biological Activity

The compound's framework has been investigated for antihypertensive properties. Specifically, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive effects in studies, highlighting the potential medicinal significance of this chemical structure (Clark et al., 1983).

Crystal Structure and Thermodynamic Properties

A study on a derivative coupled with a benzimidazole moiety has provided insights into its crystal structure and thermodynamic properties. The compound's structure includes a cation, an anion, and a water molecule, forming a 2D-net framework by hydrogen bonds. This research not only sheds light on the molecular arrangement but also contributes to understanding the compound's stability and interactions at the molecular level (Zeng, Wang, & Zhang, 2021).

Anticancer Effects

The anticancer potential of benzimidazole derivatives, including the one , has been explored through their synthesis and evaluation against human leukemia cell lines. These studies indicate that modifying the N-terminal of the benzimidazole by different L-amino acids can yield compounds with moderate antitumor activity, suggesting a pathway for developing novel anticancer agents (Ranganatha et al., 2009).

Microwave-Assisted Solid-Phase Synthesis

Research into the microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes, highlights innovative methods of creating these complex molecules. The development of specific resin linkers has facilitated the synthesis of heterocycles under mildly acidic conditions, paving the way for efficient and cleaner production methods (Macleod et al., 2006).

Propiedades

IUPAC Name |

9-[(1-methylbenzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O/c1-27-21-5-3-2-4-20(21)26-22(27)17-28-14-10-24(11-15-28)9-6-23(30)29(18-24)16-19-7-12-25-13-8-19/h2-5,7-8,12-13H,6,9-11,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNUDMYWXCBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCC4(CCC(=O)N(C4)CC5=CC=NC=C5)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)